

# Application Notes and Protocols for IR-820 Encapsulation in PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the encapsulation of the near-infrared dye **IR-820** into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are of significant interest for various biomedical applications, including photothermal therapy and bioimaging, due to their biodegradability and the optical properties of **IR-820**.

## Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer approved by the FDA for therapeutic use.[1][2][3][4] Its encapsulation of therapeutic and diagnostic agents allows for controlled release and targeted delivery. **IR-820** is a near-infrared (NIR) fluorescent dye with strong absorbance in the NIR region, making it an excellent candidate for photothermal therapy (PTT), where it can convert light energy into heat to ablate cancer cells. [5][6][7][8][9] The encapsulation of **IR-820** in PLGA nanoparticles enhances its stability in aqueous environments, improves its circulation half-life, and allows for passive or active targeting to tumor tissues.[7][8][10] These **IR-820**-loaded PLGA nanoparticles can serve as a potent therapostic platform, enabling both imaging and therapy.[5]

## **Applications**

 Photothermal Therapy (PTT) of Cancer: IR-820-loaded PLGA nanoparticles can be administered intravenously and accumulate in tumor tissues.[6] Upon irradiation with an NIR



laser (typically around 808 nm), the nanoparticles generate localized hyperthermia, leading to the thermal ablation of cancer cells.[5][6][9] Studies have shown that this approach can induce apoptosis in cancer cells and significantly reduce tumor growth in vivo.[5][6]

- In Vivo Imaging and Biodistribution Studies: The intrinsic fluorescence of IR-820 allows for the tracking of the nanoparticles in vivo.[5] This enables researchers to monitor their biodistribution, tumor accumulation, and clearance from the body, which is crucial for optimizing therapeutic efficacy and minimizing side effects.[6][11]
- Drug Delivery: The PLGA matrix can be co-loaded with chemotherapeutic drugs along with IR-820, enabling combination therapy. This synergistic approach can enhance the overall anti-cancer effect.[1][2]

## **Physicochemical Characterization Data**

The following tables summarize the quantitative data from various studies on **IR-820**-loaded PLGA nanoparticles.

Table 1: Physicochemical Properties of IR-820-PLGA Nanoparticles

| Parameter                    | Value         | Reference  |
|------------------------------|---------------|------------|
| Hydrodynamic Diameter (nm)   | 60 ± 10       | [5]        |
| Hydrodynamic Diameter (nm)   | 103 ± 8       | [7][8][10] |
| Polydispersity Index (PDI)   | 0.163 ± 0.031 | [7][8][10] |
| Zeta Potential (mV)          | -40 ± 6       | [5]        |
| Zeta Potential (mV)          | -28 ± 7       | [7][10]    |
| Encapsulation Efficiency (%) | 90            | [5]        |
| Loading Capacity (%)         | 18            | [5]        |

Table 2: In Vitro and In Vivo Parameters



| Parameter                       | Details                                     | Reference |
|---------------------------------|---------------------------------------------|-----------|
| In Vitro Cell Line              | MDA-MB-231 (Triple-Negative Breast Cancer)  | [5]       |
| Laser Wavelength for PTT        | 808 nm                                      | [5]       |
| Laser Power Density             | 1.5 W/cm <sup>2</sup> - 2 W/cm <sup>2</sup> | [5]       |
| Mechanism of Cell Death         | Primarily apoptosis                         | [5][9]    |
| In Vivo Tumor Model             | Triple-Negative Breast Cancer               | [5]       |
| Time to Max. Tumor Accumulation | 24 hours post-intravenous injection         | [5][6]    |

## **Experimental Protocols**

# Protocol 1: Synthesis of IR-820-PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

This protocol is based on the widely used single emulsion-solvent evaporation method.[4][5] [12][13]

#### Materials:

- Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 carboxylic acid terminated)
- IR-820 dye
- Acetone or Dichloromethane (DCM)
- Deionized (DI) water
- Polyvinyl alcohol (PVA) (optional, as a surfactant)

#### Equipment:

Magnetic stirrer and stir bar



- Sonicator (probe or bath)
- Rotary evaporator or magnetic stirrer for solvent evaporation
- Centrifuge
- Lyophilizer (optional, for long-term storage)

#### Procedure:

- Preparation of the Organic Phase:
  - Dissolve PLGA in acetone or DCM at a concentration of 1 mg/mL.[5]
  - Add IR-820 dye to the PLGA solution at a concentration of 0.5 mg/mL.[5] Ensure the dye is fully dissolved.
- Emulsification:
  - Prepare an aqueous phase, which can be DI water or a surfactant solution (e.g., 1% w/v
     PVA in DI water).[13]
  - Add the organic phase dropwise to the aqueous phase (a typical volume ratio is 1:3 organic to aqueous phase) while stirring vigorously.
  - For smaller and more uniform nanoparticles, sonicate the emulsion. Use a probe sonicator
    on an ice bath to prevent overheating. Sonication parameters may need optimization (e.g.,
    specific power, on/off cycles, and total time).[13]
- Solvent Evaporation:
  - Continuously stir the emulsion at room temperature for at least 2 hours to allow the organic solvent to evaporate.[5] A rotary evaporator at reduced pressure can also be used for more rapid evaporation.
- Nanoparticle Collection and Purification:

## Methodological & Application





- Centrifuge the nanoparticle suspension to pellet the nanoparticles. The speed and duration will depend on the particle size and density (e.g., 12,000 rpm for 5 minutes).[13]
- Discard the supernatant, which contains unencapsulated IR-820 and residual surfactant.
- Wash the nanoparticle pellet by resuspending it in DI water and centrifuging again. Repeat this washing step 2-3 times to remove any remaining impurities.

#### Storage:

- Resuspend the final nanoparticle pellet in DI water or a suitable buffer.
- For long-term storage, the nanoparticle suspension can be lyophilized. It is advisable to add a cryoprotectant (e.g., sucrose or trehalose) before freezing to prevent aggregation.
- Store the aqueous suspension at 4°C for short-term use.[11]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 2. Frontiers | PLGA-Based Drug Delivery Systems for Remotely Triggered Cancer Therapeutic and Diagnostic Applications [frontiersin.org]
- 3. In vitro and in vivo evaluation of DC-targeting PLGA nanoparticles encapsulating heparanase CD4+ and CD8+ T-cell epitopes for cancer immunotherapy PMC







[pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]
- 5. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near infrared labeling of PLGA for in vivo imaging of nanoparticles Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 13. static.igem.org [static.igem.org]
- To cite this document: BenchChem. [Application Notes and Protocols for IR-820 Encapsulation in PLGA Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555243#ir-820-encapsulation-in-plga-nanoparticles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com